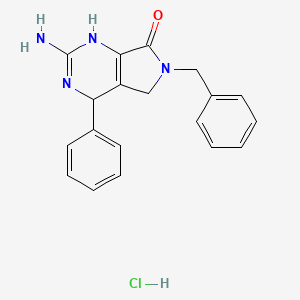
1,3-Dioxolan-2-one, 4-(2,4-dichlorophenyl)-5-phenyl-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dioxolan-2-one, 4-(2,4-dichlorophenyl)-5-phenyl-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dioxolane ring, dichlorophenyl, phenyl, and triazolylmethyl groups. Its stereochemistry is defined by the (4S,5R) configuration, which plays a crucial role in its biological activity and chemical reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolan-2-one, 4-(2,4-dichlorophenyl)-5-phenyl-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- typically involves multi-step organic reactions. The process begins with the preparation of the dioxolane ring, followed by the introduction of the dichlorophenyl and phenyl groups. The triazolylmethyl group is then added through a series of nucleophilic substitution reactions. The stereochemistry is controlled using chiral catalysts or chiral starting materials to ensure the desired (4S,5R) configuration.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. This often involves the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and reproducibility.
化学反応の分析
Types of Reactions
1,3-Dioxolan-2-one, 4-(2,4-dichlorophenyl)-5-phenyl-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the triazolylmethyl group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学的研究の応用
1,3-Dioxolan-2-one, 4-(2,4-dichlorophenyl)-5-phenyl-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its therapeutic potential, particularly in the development of antifungal and antibacterial agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,3-Dioxolan-2-one, 4-(2,4-dichlorophenyl)-5-phenyl-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- involves its interaction with specific molecular targets. The triazolylmethyl group is known to bind to enzymes and proteins, inhibiting their activity. This binding can disrupt essential biological pathways, leading to the compound’s therapeutic effects. The dichlorophenyl and phenyl groups contribute to the compound’s overall stability and binding affinity.
類似化合物との比較
Similar Compounds
- **1,3-Dioxolan-2-one, 4-(2,4-dichlorophenyl)-5-phenyl-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5S)-
- **1,3-Dioxolan-2-one, 4-(2,4-dichlorophenyl)-5-phenyl-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4R,5R)-
- **1,3-Dioxolan-2-one, 4-(2,4-dichlorophenyl)-5-phenyl-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4R,5S)-
Uniqueness
The (4S,5R) configuration of 1,3-Dioxolan-2-one, 4-(2,4-dichlorophenyl)-5-phenyl-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- is unique in its specific binding affinity and biological activity. This stereochemistry is crucial for its interaction with molecular targets, making it distinct from other stereoisomers.
特性
CAS番号 |
107659-70-1 |
|---|---|
分子式 |
C18H13Cl2N3O3 |
分子量 |
390.2 g/mol |
IUPAC名 |
(4S,5R)-4-(2,4-dichlorophenyl)-5-phenyl-4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-one |
InChI |
InChI=1S/C18H13Cl2N3O3/c19-13-6-7-14(15(20)8-13)18(9-23-11-21-10-22-23)16(25-17(24)26-18)12-4-2-1-3-5-12/h1-8,10-11,16H,9H2/t16-,18-/m1/s1 |
InChIキー |
QVYDQESMDIQWLK-SJLPKXTDSA-N |
異性体SMILES |
C1=CC=C(C=C1)[C@@H]2[C@@](OC(=O)O2)(CN3C=NC=N3)C4=C(C=C(C=C4)Cl)Cl |
正規SMILES |
C1=CC=C(C=C1)C2C(OC(=O)O2)(CN3C=NC=N3)C4=C(C=C(C=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Chloro-4-[[4-[[2-(dimethylamino)ethyl]ethylamino]phenyl]azo]-N,N,N-trimethylanilinium thiocyanate](/img/structure/B12704164.png)
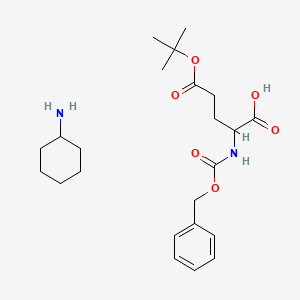
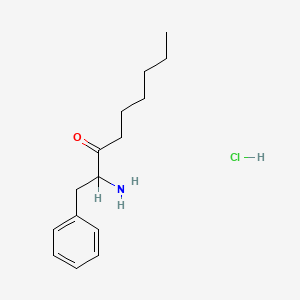
![methyl (7E,9Z,11R,12R,13S,14R,15S,16R,17S,18R,19R,20Z)-2,12-diacetyloxy-14,16,18,19,31-pentahydroxy-3,7,11,13,17,19,21,27-octamethyl-6,28-dioxo-23,25-dioxa-5-azatetracyclo[20.7.1.14,29.026,30]hentriaconta-1,3,7,9,20,22(30),26,29(31)-octaene-15-carboxylate](/img/structure/B12704182.png)
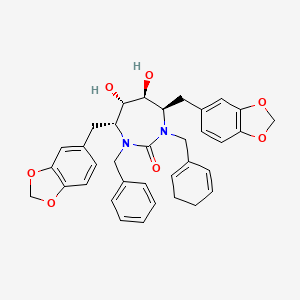
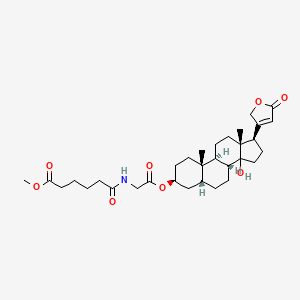
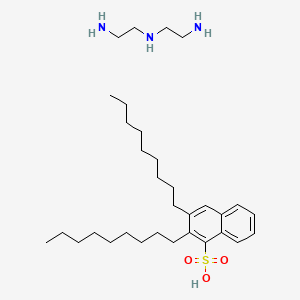
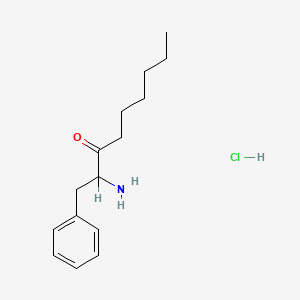
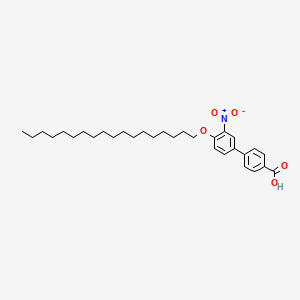
![(E)-but-2-enedioic acid;2-[4-[2-(3-chlorobenzo[b][1]benzothiepin-6-yl)oxyethyl]piperazin-1-yl]ethanol](/img/structure/B12704203.png)


